molecular formula C25H22FNO5S B2915830 1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one CAS No. 866845-83-2

1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2915830
CAS RN: 866845-83-2
M. Wt: 467.51
InChI Key: YRYKKKNCFZUFNG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, also known as FDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMQ is a quinoline derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential as an antidepressant.

Scientific Research Applications

Synthesis and Application in Drug Development

  • Fluorinated Heterocycles Synthesis : Research highlights the synthesis of fluorinated heterocycles, including quinoline derivatives, through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process underscores the role of such compounds in pharmaceutical and agrochemical industries due to their diverse synthetic applications and the mechanistic insight provided by density functional theory (DFT) studies (Wu et al., 2017).
  • Photolabile Protecting Groups : The development of a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids demonstrates the utility of quinoline derivatives in creating sensitive probes for in vivo studies, highlighting their potential in biological applications (Fedoryak & Dore, 2002).

Chemical Properties and Biological Interactions

  • Human Serum Albumin Interaction : Studies on fluorodihydroquinazolin derivatives reveal their binding affinity and interaction with human serum albumin (HSA), indicating the potential of quinoline derivatives in drug delivery and pharmacokinetics due to their ability to induce conformational changes in HSA (Wang et al., 2016).
  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to quinoline structures, have shown promise in their DNA protective abilities against oxidative damage and antimicrobial activities, suggesting potential therapeutic applications (Gür et al., 2020).

Pharmacokinetics and Drug Analysis

  • Pharmacokinetic Studies : The development of HPLC methods for the determination of novel anti-hypertension agents among quinazolinone derivatives in biological samples underscores the importance of such compounds in medical research and therapy monitoring (Chang et al., 2016).

Cellular Proliferation Imaging

  • Imaging Tumor Proliferation : The use of fluorine-labeled benzamide analogs for imaging the sigma2 receptor status of tumors via positron emission tomography (PET) demonstrates the application of fluorinated quinoline derivatives in cancer diagnostics and treatment monitoring (Tu et al., 2007).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-16-4-10-19(11-5-16)33(29,30)24-15-27(14-17-6-8-18(26)9-7-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYKKKNCFZUFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one

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